molecular formula C18H13NO2 B11847907 5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- CAS No. 59303-77-4

5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-

Cat. No.: B11847907
CAS No.: 59303-77-4
M. Wt: 275.3 g/mol
InChI Key: HLFMWHGFPSFICX-UHFFFAOYSA-N
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Description

5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- is a complex organic compound with the molecular formula C18H13NO2 It is a derivative of benzopyran and pyridine, featuring a phenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as salicylaldehyde and aniline derivatives can undergo condensation reactions followed by cyclization to form the desired benzopyrano-pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to refine the product. The specific conditions, including temperature, pressure, and choice of catalysts, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.

Scientific Research Applications

5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5H-1Benzopyrano[2,3-b]pyridin-5-ol
  • 5-Phenyl-5H-chromeno[2,3-b]pyridin-5-ol
  • 5H-1Benzopyrano[2,3-b]pyridin-5-amine

Uniqueness

5H-1Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- is unique due to the presence of both benzopyrano and pyridine rings, along with a phenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

59303-77-4

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

5-phenylchromeno[2,3-b]pyridin-5-ol

InChI

InChI=1S/C18H13NO2/c20-18(13-7-2-1-3-8-13)14-9-4-5-11-16(14)21-17-15(18)10-6-12-19-17/h1-12,20H

InChI Key

HLFMWHGFPSFICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(N=CC=C3)OC4=CC=CC=C42)O

Origin of Product

United States

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